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Compound of Interest

Compound Name: 3,5-Diiodopyridin-2-ol

Cat. No.: B1267169 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
3,5-Diiodopyridin-2-ol is a halogenated pyridinone derivative. The introduction of iodine atoms

to the pyridine ring significantly increases the molecule's molecular weight and can impart

unique chemical and biological properties. Halogenated organic compounds are of significant

interest in medicinal chemistry due to their ability to form halogen bonds, which can influence

drug-target interactions, and their potential to serve as scaffolds for further functionalization.

This technical guide provides a comprehensive overview of the molecular properties of 3,5-
Diiodopyridin-2-ol, along with detailed experimental protocols for its synthesis and analysis,

and a discussion of its potential biological activities based on related compounds.

Core Molecular Data
The fundamental physicochemical properties of 3,5-Diiodopyridin-2-ol are summarized in the

table below. These data are crucial for experimental design, including reaction stoichiometry,

solution preparation, and analytical characterization.
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Property Value Reference

Molecular Formula C₅H₃I₂NO [1]

Molecular Weight 346.89 g/mol [2]

Monoisotopic Mass 346.8304 Da [1]

Synonyms

3,5-diiodo-1H-pyridin-2-one, 2-

hydroxy-3,5-diiodopyridine,

3,5-diiodo-2(1H)-pyridone

[1][2]

CAS Number 13472-80-5 [2]

Experimental Protocols
While specific experimental protocols for the synthesis and analysis of 3,5-Diiodopyridin-2-ol
are not extensively detailed in publicly available literature, the following sections provide robust

methodologies based on standard organic chemistry techniques and protocols for analogous

compounds.

Synthesis of 3,5-Diiodopyridin-2-ol
The synthesis of 3,5-Diiodopyridin-2-ol can be achieved through the iodination of 2-

hydroxypyridine. A plausible method, adapted from the synthesis of a similar compound, 3,5-

diiodo-4-hydroxypyridine, involves an in-situ generation of iodine.[3]

Materials:

2-Hydroxypyridine

Sodium Iodide (NaI)

Sodium Chlorite (NaClO₂)

Sodium Hypochlorite (NaClO)

Methanol

Concentrated Hydrochloric Acid (HCl)
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Chloroform

Saturated Sodium Bicarbonate solution

Saturated Sodium Thiosulfate solution

Anhydrous Sodium Sulfate (Na₂SO₄)

Reaction flask

Stirring apparatus

Dropping funnel

Separatory funnel

Rotary evaporator

Procedure:

In a reaction flask, dissolve 2-hydroxypyridine and sodium iodide in methanol, followed by

the addition of concentrated hydrochloric acid.

Prepare a solution of sodium chlorite and sodium hypochlorite in water.

Slowly add the sodium chlorite and sodium hypochlorite solution to the reaction mixture

using a dropping funnel over a period of 2 hours with continuous stirring.

After the addition is complete, continue to stir the reaction mixture for an additional 2 hours.

Monitor the reaction progress using High-Performance Liquid Chromatography (HPLC).

Upon completion, dilute the reaction mixture with water.

Extract the product with chloroform three times using a separatory funnel.

Combine the organic layers and wash sequentially with a saturated sodium bicarbonate

solution and a saturated sodium thiosulfate solution.
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Dry the organic layer over anhydrous sodium sulfate.

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude

product.

The crude 3,5-Diiodopyridin-2-ol can be further purified by recrystallization or column

chromatography.

Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. For

3,5-Diiodopyridin-2-ol, both ¹H and ¹³C NMR would be essential for confirming the substitution

pattern on the pyridine ring.

¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region,

corresponding to the two protons on the pyridine ring. The chemical shifts and coupling

constants of these protons would be indicative of their positions relative to the iodine and

hydroxyl groups.

¹³C NMR: The carbon NMR spectrum would show five distinct signals corresponding to the

five carbon atoms in the pyridine ring. The chemical shifts of the carbons bonded to iodine

would be significantly shifted to a higher field (lower ppm value).

Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight and elemental composition of a

compound.

High-Resolution Mass Spectrometry (HRMS): HRMS would provide a highly accurate mass

measurement of the molecular ion, which can be used to confirm the elemental formula of

C₅H₃I₂NO. The predicted monoisotopic mass is 346.8304 Da.[1]

Potential Biological Activity and Signaling Pathways
While there is no specific literature detailing the biological activity of 3,5-Diiodopyridin-2-ol,
the pyridin-2-one scaffold is a common motif in many biologically active compounds. Research
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on substituted pyridine and pyridinone derivatives has revealed their potential as inhibitors of

various enzymes, particularly kinases.

Several studies have demonstrated that substituted pyridines can act as:

Kinase Inhibitors: Compounds with a substituted pyridine core have been developed as

inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), Vascular Endothelial Growth Factor

Receptor 2 (VEGFR-2), TANK-binding kinase 1 (TBK1), and IκB kinase ε (IKKε).[1][2][4]

These kinases are involved in signaling pathways that regulate immune responses and cell

proliferation, making them attractive targets for cancer immunotherapy and the treatment of

inflammatory diseases.

Anticancer Agents: Pyridine-urea derivatives have shown antiproliferative activity against

cancer cell lines.[4]

Aldose Reductase Inhibitors: Certain 2-phenoxypyrido[3,2-b]pyrazin-3(4H)-one derivatives

have been identified as potent and selective inhibitors of aldose reductase, an enzyme

implicated in diabetic complications.

Based on this evidence, it is plausible that 3,5-Diiodopyridin-2-ol could exhibit inhibitory

activity against one or more protein kinases. A generalized signaling pathway for kinase

inhibition is depicted below.
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Caption: Hypothetical kinase inhibition pathway by 3,5-Diiodopyridin-2-ol.
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Experimental and Logical Workflows
To investigate the potential of 3,5-Diiodopyridin-2-ol as a therapeutic agent, a structured

experimental workflow is necessary. This workflow would begin with the synthesis and

purification of the compound, followed by its characterization and biological evaluation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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